6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one basic properties
6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one basic properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one
Executive Summary
6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one (CAS: 54795-05-0), commonly referred to as 6-chloro-3-methylindan-1-one, is a structurally significant halogenated indanone derivative[1]. In modern drug discovery and materials science, functionalized indanones serve as privileged scaffolds. This technical guide details the fundamental properties, mechanistic synthesis routes—ranging from classical electrophilic aromatic substitution to advanced transition-metal-catalyzed asymmetric activation—and standardized experimental protocols for this compound.
Physicochemical Profiling
A precise understanding of the compound's basic properties is critical for chromatographic purification, spectroscopic identification, and downstream functionalization[2]. Below is a consolidated table of its core quantitative and qualitative data.
| Property | Value |
| Chemical Name | 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one |
| Common Synonyms | 6-chloro-3-methylindan-1-one |
| CAS Registry Number | 54795-05-0 |
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 g/mol |
| SMILES String | O=C1CC(C)C2=C1C=C(Cl)C=C2 |
| Purity Standard | Typically ≥95% to 99% for pharmaceutical intermediates[3] |
| Key Structural Features | Chiral center at C3, chlorinated aromatic ring, cyclic ketone |
Mechanistic Synthesis Pathways
The synthesis of 6-chloro-3-methylindan-1-one can be approached via two distinct paradigms depending on the requirement for enantiomeric purity.
3.1 Classical Friedel-Crafts Alkylation/Acylation (Racemic) The traditional route involves the reaction of chlorobenzene with crotonic acid under strongly acidic Friedel-Crafts conditions[4]. The reaction proceeds via an initial electrophilic attack. However, due to the directing effects of the chlorine atom (which is ortho/para directing but ring-deactivating), this method typically yields an unexpectedly high proportion of the 4-chloro-3-methylindan-1-one isomer alongside the desired 6-chloro-3-methylindan-1-one. Scientific Causality: The product distribution is dictated by the steric hindrance and electronic stabilization of the arenium ion intermediate, necessitating rigorous downstream separation (e.g., fractional crystallization or preparative chromatography) to isolate the 6-chloro isomer.
3.2 Advanced Rhodium-Catalyzed C-C/C-H Bond Activation (Enantioselective) For pharmaceutical applications requiring high stereofidelity, an enantioselective construction from cyclobutanols is preferred[5]. Utilizing a Rhodium(I) catalyst with a chiral ligand, the process initiates via a β-carbon elimination of the cyclobutanol, followed by a directed C-H activation and subsequent intramolecular cyclization. This sophisticated cascade reaction selectively yields the (S)-enantiomer of the indanone with high enantiomeric excess (ee).
Fig 1: Divergent synthetic pathways for 6-Chloro-3-methylindan-1-one.
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that reproducibility in transition-metal catalysis hinges on controlling atmospheric conditions and precise stoichiometry. Below is the self-validating protocol for the Rhodium-catalyzed enantioselective synthesis[5].
Protocol: Preparation of (S)-6-chloro-3-methylindan-1-one Rationale: Rh(I) catalysts are highly susceptible to oxidative deactivation. Therefore, rigorous exclusion of oxygen via freeze-pump-thaw degassing is non-negotiable for maintaining an active catalytic cycle.
-
Reagent Assembly: In an oven-dried vial equipped with a magnetic stir bar, weigh the cyclobutanol precursor (0.100 mmol), [Rh(cod)(OH)]2 (1.14 mg, 2.50 µmol), the chiral ligand (R)-Difluorphos (4.10 mg, 6.00 µmol), and Cs2CO3 (0.150 mmol, 48.9 mg).
-
Inert Atmosphere Generation: Cap the vial with a septum and purge thoroughly with high-purity nitrogen.
-
Solvent Addition & Degassing: Inject dry xylenes (0.5 mL). Perform three consecutive freeze-pump-thaw cycles. Scientific Causality: Dissolved oxygen quenches the active Rh(I) species into inactive Rh(III) oxides. The freeze-pump-thaw method achieves <1 ppm dissolved O2 , ensuring maximum catalyst turnover frequency and preventing off-target oxidation.
-
Catalytic Activation: Stir the mixture for 10 minutes at 23 °C to allow the pre-catalyst and ligand to form the active chiral complex.
-
Thermal Cyclization: Immerse the vial into a preheated oil bath at 120 °C for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until complete consumption of the starting material.
-
Purification: Cool the reaction to 23 °C. Purify directly via silica gel flash chromatography (using a pentane-EtOAc 30:1 gradient) to isolate the product as a colorless oil. Expected yield is ~99% with 93% ee.
Fig 2: Step-by-step workflow for the Rh-catalyzed asymmetric synthesis.
Applications in Drug Development
6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one acts as a highly versatile building block in medicinal chemistry[3]. The indanone core is a privileged pharmacophore found in numerous therapeutic agents. The presence of the chlorine atom at the 6-position enhances lipophilicity and metabolic stability (resisting P450-mediated oxidation), while the methyl group at the 3-position introduces a vector for exploring structure-activity relationships (SAR) within hydrophobic binding pockets of target proteins. Furthermore, it serves as a direct intermediate for synthesizing complex cis-4- and -5-chloro-1,3-dimethylindanes through Grignard addition and subsequent hydrogenolysis[4].
References
-
BLDpharm , 54795-05-0 | 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one, 1
-
Fluorochem , 6-chloro-3-methyl-2,3-dihydro-1h-inden-1-one, 2
-
ChemicalBook , 6-Chloro-1-indanone CAS#: 14548-38-0, 3
-
Thieme-Connect , Enantioselective Construction of Indanones from Cyclobutanols Using a Rhodium-Catalyzed C-C/C-H/C-C Bond Activation Process,5
-
CSIRO PUBLISHING , Syntheses of 4- and 5-Chloro-cis-1,3-dimethylindanes,4
